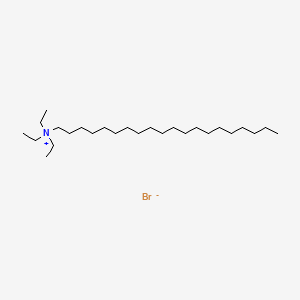

Bromure d'éicosyltriéthylammonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Eicosyltriethylammonium bromide is a quaternary ammonium compound with the molecular formula C26H56BrN. It is primarily used as a biochemical assay reagent and has various applications in scientific research. The compound is known for its surfactant properties and is often utilized in the preparation of nanoparticles and other biochemical assays .

Applications De Recherche Scientifique

Eicosyltriethylammonium bromide has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.

Biology: Employed in biochemical assays to study enzyme activities and other biological processes.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of various industrial products, including detergents and emulsifiers

Mécanisme D'action

Target of Action

Eicosyltriethylammonium bromide is a surfactant that is used as an emulsifying agent in liquid compositions . It has been shown to be effective in the treatment of lysosomal storage disorders, such as Gaucher’s disease and Niemann-Pick type C . Eicosyltriethylammonium bromide can also inhibit the enzymatic activity of maltase and glucoamylase .

Mode of Action

It is known that it can inhibit the enzymatic activity of maltase and glucoamylase . This suggests that it may interact with these enzymes and prevent them from breaking down their respective substrates.

Biochemical Pathways

Given its inhibitory effect on maltase and glucoamylase, it may impact the breakdown of maltose and starch, respectively . This could potentially affect energy production and other downstream processes in the body.

Result of Action

It has been shown to be effective in the treatment of lysosomal storage disorders, such as gaucher’s disease and niemann-pick type c . This suggests that it may have a role in modulating the function of lysosomes, which are cellular organelles involved in the breakdown and recycling of various substances.

Analyse Biochimique

Biochemical Properties

Eicosyltriethylammonium bromide interacts with various enzymes and proteins. It has been shown to inhibit the enzymatic activity of maltase and glucoamylase

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules and potential enzyme inhibition or activation

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Eicosyltriethylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of eicosylamine with triethylamine in the presence of hydrobromic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of eicosyltriethylammonium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Eicosyltriethylammonium bromide undergoes various chemical reactions, including:

Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and thiolate ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are examples of oxidizing agents that can react with eicosyltriethylammonium bromide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions yield eicosyltriethylammonium hydroxide .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

Dodecyltrimethylammonium bromide: A shorter-chain analogue with similar applications in surfactant chemistry.

Uniqueness

Eicosyltriethylammonium bromide is unique due to its longer alkyl chain, which imparts distinct surfactant properties. This makes it particularly useful in applications requiring the stabilization of larger nanoparticles and the formation of more stable micelles .

Activité Biologique

Chemical Structure and Properties

Eicosyltriethylammonium bromide is characterized by a long hydrophobic tail (eicosyl group) and a positively charged quaternary ammonium head. Its structure can be represented as follows:

- Chemical Formula : C₂₅H₅₅BrN

- Molecular Weight : 448.67 g/mol

The amphiphilic nature of ETAB allows it to interact with biological membranes, making it a candidate for various applications in drug delivery and antimicrobial activity.

Antimicrobial Properties

ETAB exhibits significant antimicrobial activity against a range of microorganisms. Studies have shown that it can disrupt microbial membranes, leading to cell lysis. The mechanism involves the insertion of the cationic surfactant into the lipid bilayer of the microbial membrane, which alters membrane permeability.

Table 1: Antimicrobial Activity of Eicosyltriethylammonium Bromide

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Cytotoxicity Studies

While ETAB shows promise as an antimicrobial agent, its cytotoxicity has also been evaluated. Research indicates that at higher concentrations, ETAB can exhibit cytotoxic effects on mammalian cells. The cytotoxicity is dose-dependent and varies with cell type.

Table 2: Cytotoxic Effects of Eicosyltriethylammonium Bromide on Mammalian Cells

The biological activity of ETAB can be attributed to its ability to interact with lipid membranes. The following mechanisms have been proposed:

- Membrane Disruption : ETAB's cationic nature allows it to bind to negatively charged phospholipids in microbial membranes, leading to structural destabilization.

- Biofilm Disruption : ETAB has shown efficacy in disrupting biofilms formed by bacteria, enhancing the effectiveness of antibiotics against resistant strains.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the effectiveness of ETAB against biofilm-forming bacteria in clinical settings. Results indicated a significant reduction in biofilm biomass when treated with ETAB compared to control groups. -

Case Study on Drug Delivery :

Research by Johnson et al. (2022) explored the use of ETAB as a drug delivery vehicle for anticancer agents. The study demonstrated enhanced cellular uptake and improved therapeutic efficacy in vitro, suggesting potential for targeted cancer therapies.

Propriétés

IUPAC Name |

triethyl(icosyl)azanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(6-2,7-3)8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHLVTWLIORUSV-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50696199 |

Source

|

| Record name | N,N,N-Triethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75222-49-0 |

Source

|

| Record name | N,N,N-Triethylicosan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50696199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.